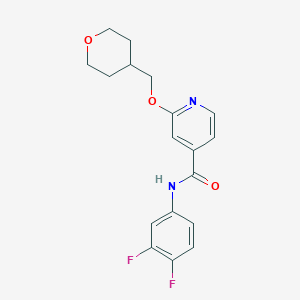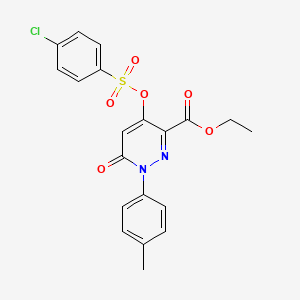
Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a sulfonyl group and a p-tolyl group . The sulfonyl group is a functional group that consists of a sulfur atom bonded to two oxygen atoms and an organic substituent . The p-tolyl group is a derivative of toluene and contains a sulfonyl chloride functional group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s worth noting that sulfonyl groups and p-tolyl groups are commonly used in organic synthesis . For example, sulfonyl groups can be obtained from a sulfonic acid by the removal of the hydroxyl group .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of several functional groups. The sulfonyl group can be written as having the general formula R−S(=O)2−R′, where there are two double bonds between the sulfur and oxygen .Chemical Reactions Analysis
Sulfonyl groups can participate in a variety of chemical reactions. For instance, they can be reduced to the sulfide with DIBALH .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, sulfonyl groups can affect the acidity and reactivity of adjacent atoms .Aplicaciones Científicas De Investigación
Antimicrobial Agents
Compounds with the 4-chlorophenylsulfonyl moiety have shown promising results as antimicrobial agents. They have been tested against various bacterial and fungal strains, showing effectiveness in combating Gram-positive pathogens . This suggests that our compound could be developed into novel antimicrobial drugs, particularly for treating biofilm-associated infections caused by bacteria like Enterococcus faecium .
Antibiofilm Agents
The ability to disrupt biofilms is crucial in treating chronic infections. The structural features of the compound, especially the sulfonyl group, may provide it with the capability to act as an antibiofilm agent. This application is significant in medical devices and implants where biofilm formation can lead to serious infections .
Antioxidant Applications
The compound’s potential for antioxidant activity has been explored through various assays like DPPH, ABTS, and ferric reducing power assays. Antioxidants are vital in pharmaceuticals and food industries for preventing oxidation and prolonging shelf life .
Toxicity Testing
Toxicity is a critical factor in drug development. The compound has been assessed for toxicity using alternative testing methods like freshwater cladoceran Daphnia magna . Such studies are essential for evaluating the environmental impact and safety of new chemical entities .
Drug Design Scaffold
The diphenyl sulfone scaffold present in the compound is a valuable feature in drug design. It provides a framework upon which various pharmacophores can be built, leading to the development of drugs with diverse therapeutic effects .
In Silico Studies for Mechanism of Action
In silico studies are computational methods used to predict the biological activity and mechanism of action of compounds. The compound could be subjected to such studies to understand its interaction with biological targets, which is beneficial in the early stages of drug discovery .
Antifungal Applications
The compound’s structure suggests potential efficacy against fungal strains, such as Candida albicans . Developing antifungal agents is crucial due to the rising incidence of fungal infections and resistance to existing medications .
Anti-HIV Activity
While not directly related to the compound , similar structures have been synthesized and screened for anti-HIV activity. This indicates that with further modification, our compound could potentially be explored for its efficacy against HIV strains .
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-(4-chlorophenyl)sulfonyloxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2O6S/c1-3-28-20(25)19-17(29-30(26,27)16-10-6-14(21)7-11-16)12-18(24)23(22-19)15-8-4-13(2)5-9-15/h4-12H,3H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVVDEJVNOGVEBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OS(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(((4-chlorophenyl)sulfonyl)oxy)-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


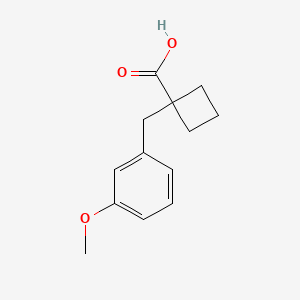
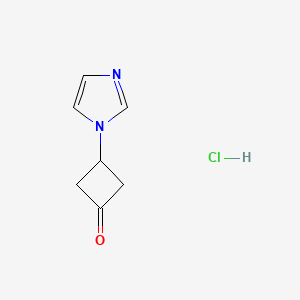
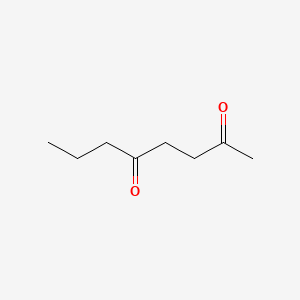

![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2874585.png)
![N-({1-[3-(4-chloro-3-methylphenoxy)propyl]benzimidazol-2-yl}ethyl)-2-furylcarb oxamide](/img/structure/B2874586.png)
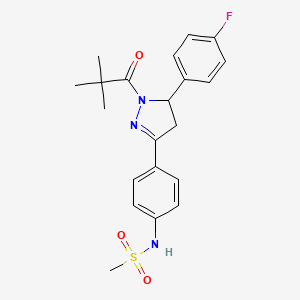
![Ethyl 1-(6-benzyl-5,7-dioxo-4,5,6,7-tetrahydroisothiazolo[4,3-d]pyrimidine-3-carbonyl)piperidine-4-carboxylate](/img/structure/B2874589.png)
![3-(2-bromophenyl)-N-{[4-(furan-3-yl)phenyl]methyl}propanamide](/img/structure/B2874590.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2874596.png)
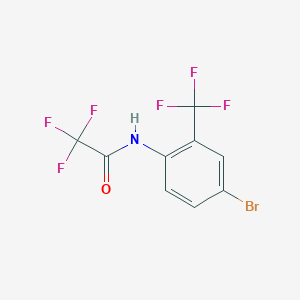
![1-[(6-chloro-5-methylpyridin-3-yl)sulfonyl]-3-(1H-imidazol-1-yl)-1,2,3,4-tetrahydroquinoline](/img/structure/B2874598.png)
